molecular formula C16H15ClO2 B14731282 4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid CAS No. 6273-40-1

4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid

Cat. No.: B14731282
CAS No.: 6273-40-1
M. Wt: 274.74 g/mol
InChI Key: FTLVNUBLDNOPDT-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid is an organic compound with the molecular formula C16H15ClO2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-chlorophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid typically involves the Friedel-Crafts alkylation reaction. This reaction uses a chlorobenzene derivative and an isopropylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzoic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)benzoic acid: Similar in structure but lacks the 4-chlorophenyl group.

    4-(Thiophen-2-yl)benzoic acid: Contains a thiophene ring instead of the chlorophenyl group.

Uniqueness

4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid is unique due to the presence of both the 4-chlorophenyl and isopropyl groups, which confer specific chemical and biological properties

Properties

CAS No.

6273-40-1

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)propan-2-yl]benzoic acid

InChI

InChI=1S/C16H15ClO2/c1-16(2,13-7-9-14(17)10-8-13)12-5-3-11(4-6-12)15(18)19/h3-10H,1-2H3,(H,18,19)

InChI Key

FTLVNUBLDNOPDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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